molecular formula C27H34ClNO2 B14224896 2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium chloride CAS No. 565418-56-6

2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium chloride

Katalognummer: B14224896
CAS-Nummer: 565418-56-6
Molekulargewicht: 440.0 g/mol
InChI-Schlüssel: AVOCSMPOQCOAII-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium chloride is a chemical compound known for its unique structure and potential applications in various scientific fields This compound features an isoquinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium chloride typically involves the alkylation of isoquinoline derivatives. One common method includes the reaction of isoquinoline with 4-decylphenol and an appropriate alkylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced isoquinoline derivatives.

    Substitution: Formation of azido derivatives.

Wissenschaftliche Forschungsanwendungen

2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium chloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Wirkmechanismus

The mechanism of action of 2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium bromide
  • 2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium iodide
  • 2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium sulfate

Uniqueness

Compared to similar compounds, 2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium chloride exhibits unique properties due to the presence of the chloride ion. This can influence its solubility, reactivity, and overall biological activity.

Eigenschaften

CAS-Nummer

565418-56-6

Molekularformel

C27H34ClNO2

Molekulargewicht

440.0 g/mol

IUPAC-Name

(4-decylphenyl) 2-isoquinolin-2-ium-2-ylacetate;chloride

InChI

InChI=1S/C27H34NO2.ClH/c1-2-3-4-5-6-7-8-9-12-23-15-17-26(18-16-23)30-27(29)22-28-20-19-24-13-10-11-14-25(24)21-28;/h10-11,13-21H,2-9,12,22H2,1H3;1H/q+1;/p-1

InChI-Schlüssel

AVOCSMPOQCOAII-UHFFFAOYSA-M

Kanonische SMILES

CCCCCCCCCCC1=CC=C(C=C1)OC(=O)C[N+]2=CC3=CC=CC=C3C=C2.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.